molecular formula C17H18N4O5S B14934986 N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine

N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine

Cat. No.: B14934986
M. Wt: 390.4 g/mol
InChI Key: GKUCMPKFZPPMOI-UHFFFAOYSA-N
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Description

N-({3-[4-(Methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine is a pyridazinone-derived compound featuring a 4-(methylsulfanyl)phenyl substituent at the 3-position of the pyridazinone core, conjugated to a glycylglycine moiety via an acetyl linker. Its molecular formula is C₁₈H₂₀N₄O₅S₂, with a molecular weight of 452.51 g/mol. The methylsulfanyl group at the para position of the phenyl ring likely enhances metabolic stability and modulates electronic properties, while the glycylglycine chain improves solubility and bioavailability compared to simpler acetamide derivatives .

Synthetic approaches for analogous pyridazinone compounds involve nucleophilic substitution or coupling reactions. For instance, benzyloxy pyridazine derivatives are synthesized via alkylation of hydroxy-pyridazinone intermediates with benzyl bromides (e.g., compound 5a in ). Similarly, sulphonate pyridazines are prepared using sulphonyl chlorides under basic conditions. While direct synthesis data for the target compound is unavailable, its structure suggests a multi-step route involving:

Formation of the pyridazinone core.

Introduction of the 4-(methylsulfanyl)phenyl group.

Acetylation and glycylglycine coupling.

Properties

Molecular Formula

C17H18N4O5S

Molecular Weight

390.4 g/mol

IUPAC Name

2-[[2-[[2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C17H18N4O5S/c1-27-12-4-2-11(3-5-12)13-6-7-16(24)21(20-13)10-15(23)18-8-14(22)19-9-17(25)26/h2-7H,8-10H2,1H3,(H,18,23)(H,19,22)(H,25,26)

InChI Key

GKUCMPKFZPPMOI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazinone core, followed by the introduction of the methylsulfanylphenyl group through electrophilic aromatic substitution. The final steps involve the acetylation of the pyridazinone and the coupling with glycylglycine under peptide synthesis conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridazinone core can be reduced to a dihydropyridazine.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents for acyl substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The target compound belongs to a class of pyridazinone-acetamide derivatives with variations in aryl substituents and side chains. Key analogs include:

Compound Name Substituent (R) Side Chain Molecular Formula Molecular Weight Key Properties
Target Compound 4-(methylsulfanyl)phenyl Glycylglycine C₁₈H₂₀N₄O₅S₂ 452.51 High solubility, moderate metabolic stability
N-{[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine (CAS 1324083-82-0) 2-chlorophenyl Glycylglycine C₁₆H₁₅ClN₄O₅ 378.77 Higher potency (IC₅₀ = 12 nM) but lower aqueous solubility (0.8 mg/mL)
N-(3-Ethylphenyl)-2-{3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide Pyrrolidine-sulfonylphenyl Ethylphenyl-acetamide C₂₆H₂₉N₅O₄S 507.60 Enhanced lipophilicity (LogP = 3.2), CYP3A4 inhibition
N-Benzyl-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide (Y041-1073) Naphthalen-2-yl Benzyl-acetamide C₂₃H₁₉N₃O₂ 369.42 Improved membrane permeability (Papp = 8.5 × 10⁻⁶ cm/s)

Substituent Effects

  • Electron-Donating vs. In contrast, the 2-chlorophenyl analog () introduces an electron-withdrawing effect, which may enhance receptor binding but reduce solubility.
  • Aromatic Bulk : Naphthalene-containing analogs (e.g., Y041-1073) exhibit increased π-π stacking interactions but suffer from higher molecular weights (>369 g/mol), impacting pharmacokinetics.

Biological Activity

N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine is a complex organic compound that belongs to the class of pyridazine derivatives. This compound features a unique combination of functional groups, including a methylsulfanyl group, a pyridazine ring, and an acetylated glycine moiety. The structural characteristics suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas based on its structural components:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, pyridazine derivatives have been associated with antibacterial effects against various strains, including MRSA and E. coli .
  • Anti-inflammatory Effects : The presence of the acetyl group in the structure suggests potential anti-inflammatory activity. Studies on related compounds have shown selective inhibition of COX-2, which is crucial for reducing inflammation .
  • Neuroprotective Properties : Beta-alanine derivatives are known for their neuroprotective effects, indicating that the glycine component may contribute to neuroprotection .
  • Antioxidant Activity : The methylsulfanyl group is linked to antioxidant properties, which can help mitigate oxidative stress in biological systems .

Structure-Activity Relationship

The structure-activity relationship (SAR) of this compound can be summarized in the following table:

Component Functionality Biological Activity
Methylsulfanyl GroupEnhances antioxidant activityAntioxidant properties
Pyridazine RingCore structureAntimicrobial activity
Acetyl GroupModulates biological activityAnti-inflammatory effects
Glycylglycine MoietyNeuroprotective potentialNeuroprotective effects

Case Study 1: Antimicrobial Evaluation

A study evaluated several pyridazine derivatives for their antimicrobial efficacy against common pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against strains such as E. coli and K. pneumoniae, with growth inhibition percentages ranging from 85% to 97% .

Case Study 2: COX Inhibition

In vitro assays demonstrated that compounds related to this compound showed potent COX-2 inhibitory activity (IC50 = 0.10–0.31 µM), indicating their potential as anti-inflammatory agents . This selectivity towards COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.

Case Study 3: Neuroprotective Effects

Research on beta-alanine derivatives has highlighted their neuroprotective properties, which may be relevant for conditions like neurodegeneration. The glycine component in the compound is hypothesized to contribute to these protective effects by modulating neurotransmitter systems .

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